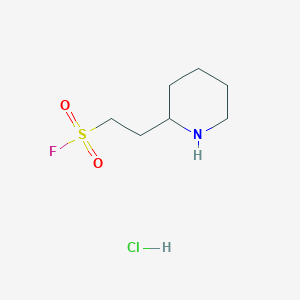

2-(Piperidin-2-yl)ethane-1-sulfonyl fluoride hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 2-(Piperidin-2-yl)ethane-1-sulfonyl fluoride hydrochloride typically involves the reaction of piperidine with ethane-1-sulfonyl fluoride under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .

Análisis De Reacciones Químicas

2-(Piperidin-2-yl)ethane-1-sulfonyl fluoride hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions depending on the reagents and conditions used.

Hydrolysis: The compound can be hydrolyzed to form corresponding sulfonic acids and other derivatives.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents employed .

Aplicaciones Científicas De Investigación

2-(Piperidin-2-yl)ethane-1-sulfonyl fluoride hydrochloride is a chemical compound with applications in scientific research, particularly in chemistry, biology, medicine, and industry. It is used in organic synthesis for preparing various derivatives and intermediates. The compound is also studied for its potential biological activities and interactions with biomolecules, as well as its potential therapeutic applications and role in drug development.

Scientific Research Applications

- Chemistry this compound is a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives. It is also utilized in the synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones.

- Biology This compound is used to modify biomolecules, such as proteins and peptides, to study their structure and function. Piperidine derivatives, synthesized using this compound, have significant pharmacological applications. Research suggests that it exhibits biological activity and has been studied as an inhibitor in enzymatic processes, which has implications for drug development and therapeutic applications.

- Medicine There is ongoing research exploring the potential therapeutic applications of this compound and its role in drug development. Piperidine structures often exhibit antibacterial properties.

- Industry This compound is used in the production of specialty chemicals and materials.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Substitution Reactions The sulfonyl fluoride group can be replaced by other nucleophiles.

- Oxidation and Reduction It can undergo oxidation and reduction reactions depending on the reagents and conditions used.

- Hydrolysis The compound can be hydrolyzed to form corresponding sulfonic acids and other derivatives.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The products formed depend on the specific reaction conditions and reagents employed.

Further Research

Mecanismo De Acción

The mechanism of action of 2-(Piperidin-2-yl)ethane-1-sulfonyl fluoride hydrochloride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins and other biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, thereby exerting its effects .

Comparación Con Compuestos Similares

2-(Piperidin-2-yl)ethane-1-sulfonyl fluoride hydrochloride can be compared with other similar compounds such as:

- 2-(Piperidin-2-yl)ethane-1-sulfonyl chloride

- 2-(Piperidin-2-yl)ethane-1-sulfonyl bromide

- 2-(Piperidin-2-yl)ethane-1-sulfonyl iodide

These compounds share similar structural features but differ in their reactivity and applications. The presence of different halogen atoms (fluoride, chloride, bromide, iodide) can influence the chemical properties and reactivity of these compounds .

Actividad Biológica

2-(Piperidin-2-yl)ethane-1-sulfonyl fluoride hydrochloride is a sulfonamide derivative that has garnered attention in the fields of organic chemistry and pharmacology. This compound is notable for its potential biological activities, particularly as an inhibitor of various enzymatic processes. This article explores the biological activity of this compound, detailing its synthesis, pharmacological applications, and relevant research findings.

The molecular formula of this compound is C7H15ClFNO2S, with a molecular weight of approximately 231.7159 g/mol. It is typically encountered as a white to off-white crystalline powder and is soluble in polar solvents like N,N-Dimethylformamide.

Synthesis

The synthesis of this compound generally involves the reaction of piperidine derivatives with sulfonyl fluoride reagents. The detailed steps include:

- Formation of Sulfonamide : Reaction of piperidine with sulfonyl chloride to form the sulfonamide.

- Fluorination : Introduction of the fluorine atom at the sulfur center to yield the sulfonyl fluoride.

- Hydrochloride Salt Formation : Conversion to the hydrochloride salt for enhanced stability and solubility.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in inhibiting serine proteases and other enzymes involved in metabolic pathways.

Enzyme Inhibition

The compound has been studied for its potential as an irreversible inhibitor of serine proteinases. For instance, related compounds such as Pefabloc (4-[2-aminoethyl]benzenesulfonyl fluoride) have shown efficacy in inhibiting platelet activating factor (PAF)-degrading acetylhydrolase at low concentrations, demonstrating a mechanism that could be extrapolated to similar sulfonyl fluoride compounds .

Pharmacological Applications

Piperidine derivatives synthesized from this compound have significant pharmacological applications, with over 7000 related papers published in recent years. The compound's ability to modify enzyme activity has implications for drug development, particularly in targeting diseases where enzyme dysregulation is a factor.

Table 1: Summary of Biological Activities

| Compound | Enzyme Target | IC50 Value | Reference |

|---|---|---|---|

| Pefabloc | Acetylhydrolase | 0.1 mM | |

| Compound 1f | hFTase | 25 nM | |

| Compound 1f | H-Ras processing | 90 nM |

Structure-Activity Relationship (SAR)

A study on structure-activity relationships revealed that modifications to the piperidine ring and sulfonyl group significantly affect biological activity. For example, the introduction of electron-donating groups enhances potency against specific targets .

Propiedades

IUPAC Name |

2-piperidin-2-ylethanesulfonyl fluoride;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FNO2S.ClH/c8-12(10,11)6-4-7-3-1-2-5-9-7;/h7,9H,1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLLWJUZGRIADW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCS(=O)(=O)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.